molecular formula C14H14O2 B8713532 Benzyl peroxide CAS No. 13822-09-8

Benzyl peroxide

Cat. No. B8713532
Key on ui cas rn: 13822-09-8
M. Wt: 214.26 g/mol
InChI Key: KQNZLOUWXSAZGD-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a solution of 75 g (0.3 mol) of 2,5-dibromotoluene in 1 L of carbon tetrachloride was added 58.73 g (0.33 mol) of NBS and 50 mg of benzyl peroxide, and the resulting mixture was refluxed with stirring for 24 h. The mixture was cooled, and concentrated in vacuo. The residue was crystallized from hot methanol and washed with hexane to afford 54.5 g (55.7%) of 2.5-dibromobenzyl bromide as a solid.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
58.73 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH3:9].C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl.C(OOCC1C=CC=CC=1)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH2:9][Br:17]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)C
Name
Quantity
58.73 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
50 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)OOCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hot methanol
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C(CBr)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 55.7%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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